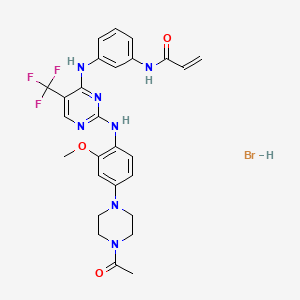

CO-1686 hydrobromide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von AVL-301-Hydrobromid umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:

Bildung der Grundstruktur: Dies beinhaltet die Reaktion spezifischer aromatischer Verbindungen unter kontrollierten Bedingungen, um die Grundstruktur zu bilden.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Halogenierung, Alkylierung und Acylierung eingeführt.

Bildung des Hydrobromidsalzes: Der letzte Schritt beinhaltet die Bildung des Hydrobromidsalzes durch Reaktion der freien Base mit Bromwasserstoffsäure

Industrielle Produktionsverfahren: Die industrielle Produktion von AVL-301-Hydrobromid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst häufig fortschrittliche Techniken wie kontinuierliche Fließsynthese und Hochleistungsflüssigchromatographie (HPLC) zur Reinigung .

Arten von Reaktionen:

Oxidation: AVL-301-Hydrobromid kann Oxidationsreaktionen, insbesondere an den aromatischen Ringen, eingehen.

Reduktion: Reduktionsreaktionen können an verschiedenen funktionellen Gruppen auftreten und die Aktivität der Verbindung verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Natriumiodid in Aceton (Finkelstein-Reaktion) oder andere Nukleophile werden häufig verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

AVL-301-Hydrobromid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Kinasehemmung und der Reaktionsmechanismen verwendet.

Biologie: Untersucht wurden seine Auswirkungen auf zelluläre Signalwege und seine Fähigkeit, Apoptose in Krebszellen zu induzieren.

Medizin: Hauptsächlich in der klinischen Forschung zur Behandlung von NSCLC mit spezifischen EGFR-Mutationen eingesetzt.

Industrie: Eingesetzt bei der Entwicklung von gezielten Krebstherapien und als Referenzstandard in der analytischen Chemie .

5. Wirkmechanismus

AVL-301-Hydrobromid übt seine Wirkungen aus, indem es selektiv mutierte Formen des epidermalen Wachstumsfaktors (EGFR), einschließlich der T790M-Mutation, hemmt. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die das Zellwachstum und das Überleben fördern. Die Verbindung bindet irreversibel an die ATP-Bindungsstelle des mutierten EGFR, was zu Apoptose und verringertem Tumorwachstum führt .

Ähnliche Verbindungen:

Osimertinib: Ein weiterer EGFR-Inhibitor, der für ähnliche Indikationen eingesetzt wird.

Afatinib: Ein EGFR-Inhibitor mit breiterem Spektrum, der mehrere Mutationen angreift.

Erlotinib: Ein EGFR-Inhibitor der älteren Generation mit einem anderen Mutationsprofil

Einzigartigkeit: AVL-301-Hydrobromid ist einzigartig in seiner hohen Selektivität für die T790M-Mutation, die eine häufige Resistenzmutation bei NSCLC ist. Diese Selektivität ermöglicht eine effektive Behandlung von Patienten, die eine Resistenz gegen andere EGFR-Inhibitoren entwickelt haben .

Wirkmechanismus

AVL-301 hydrobromide exerts its effects by selectively inhibiting mutant forms of the epidermal growth factor receptor (EGFR), including the T790M mutation. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds irreversibly to the ATP-binding site of the mutant EGFR, leading to apoptosis and reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

Osimertinib: Another EGFR inhibitor used for similar indications.

Afatinib: A broader-spectrum EGFR inhibitor that targets multiple mutations.

Erlotinib: An earlier generation EGFR inhibitor with a different mutation profile

Uniqueness: AVL-301 hydrobromide is unique in its high selectivity for the T790M mutation, which is a common resistance mutation in NSCLC. This selectivity allows for effective treatment of patients who have developed resistance to other EGFR inhibitors .

Biologische Aktivität

CO-1686 hydrobromide, also known as rociletinib, is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, specifically designed to target mutations associated with non-small cell lung cancer (NSCLC). This article explores the biological activity of CO-1686, including its mechanism of action, efficacy in clinical studies, and associated safety profiles.

CO-1686 selectively inhibits EGFR mutants, particularly those with the T790M mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. The compound binds irreversibly to the active site of the mutant EGFR, thereby blocking downstream signaling pathways that promote tumor growth and survival.

Structural Insights

Recent structural studies have elucidated the binding interactions between CO-1686 and EGFR mutants. The anilinopyrimidine core of CO-1686 forms critical hydrogen bonds with the Met793 residue in the kinase hinge region, contributing to its selectivity for T790M over wild-type EGFR. The methoxyl substituent enhances this selectivity due to steric hindrance that prevents binding to other kinases with bulkier residues at equivalent positions .

Clinical Efficacy

Several clinical trials have assessed the efficacy of CO-1686 in patients with EGFR-mutated NSCLC:

- TIGER-X Study (CO-1686-008) : This phase I/II trial evaluated the safety and efficacy of CO-1686 in patients who had progressed on prior EGFR inhibitors. The study demonstrated an objective response rate (ORR) of 59% in patients with T790M-positive tumors .

- TIGER-2 Study (CO-1686-019) : Another significant trial that reinforced the antitumor activity of CO-1686. Results indicated a median progression-free survival (PFS) of 6.8 months for T790M-positive patients treated with CO-1686 compared to 2.7 months for those receiving chemotherapy .

Safety Profile

The safety profile of CO-1686 has been characterized by several adverse events:

| Adverse Event | Incidence (%) |

|---|---|

| Hyperglycemia | 22 |

| QTc Prolongation | 11 |

| Nausea | 10 |

| Pneumonia/Pneumonitis | 4 |

| Serious Adverse Reactions | 47 |

Dose reductions due to adverse reactions occurred in approximately 51% of patients, primarily due to hyperglycemia and QTc prolongation . It is noteworthy that while these side effects are significant, they are manageable and do not overshadow the clinical benefits observed.

Case Studies

Several case studies highlight the effectiveness of CO-1686 in clinical practice:

- Case Study 1 : A 62-year-old female patient with advanced NSCLC harboring T790M mutation showed a complete response after six months of treatment with CO-1686. The patient experienced manageable side effects, primarily hyperglycemia.

- Case Study 2 : A 55-year-old male patient also demonstrated a partial response after four months on CO-1686 therapy. However, he required dose adjustments due to QTc prolongation.

These cases illustrate the potential for CO-1686 to provide substantial clinical benefits while requiring careful monitoring for adverse effects.

Eigenschaften

IUPAC Name |

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N7O3.BrH/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38;/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKRDUJIGYXXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29BrF3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446700-26-0 | |

| Record name | 2-Propenamide, N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446700-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rociletinib hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446700260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROCILETINIB HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV4XAQ7MUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.